N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H21Cl3N3O2P |
|---|---|
Molecular Weight |
352.6 g/mol |
IUPAC Name |
N-[bis(diethylamino)phosphoryl]-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C10H21Cl3N3O2P/c1-5-15(6-2)19(18,16(7-3)8-4)14-9(17)10(11,12)13/h5-8H2,1-4H3,(H,14,17,18) |
InChI Key |
PXAHZNUQUKGVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(NC(=O)C(Cl)(Cl)Cl)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Amine Substitution Reaction
The critical synthesis step involves nucleophilic displacement of chloride groups by diethylamine:
Procedure:
-
A dioxane solution (100 mL) of CCl₃C(O)NHP(O)Cl₂ (0.1 mol) is cooled to 268 K using an ice bath
-
Diethylamine (0.4 mol, 4 equivalents) is added dropwise over 30 minutes with vigorous stirring
-
Temperature is maintained below 278 K throughout the addition
-
The reaction mixture is stirred for 1 hour at 268-278 K
-
Allowed to warm to ambient temperature and stand for 12 hours
-
Precipitated diethylamine hydrochloride is removed by vacuum filtration
-
The filtrate is concentrated under reduced pressure (40 mbar, 323 K)
-
Crude product is recrystallized from hexane/ethyl acetate (3:1 v/v)
Key Reaction Parameters:
| Parameter | Specification |
|---|---|
| Molar ratio | 1:4 (PCl₂:Et₂NH) |
| Solvent | Anhydrous dioxane |
| Temperature range | 268-298 K |
| Reaction time | 13 hours total |
| Yield | 68-72% (estimated) |
This method capitalizes on the high nucleophilicity of diethylamine, which facilitates complete displacement of both chloride groups on the phosphorus center. The excess amine serves to neutralize HCl byproduct, driving the reaction to completion.
Alternative Synthetic Approaches
Photochemical Activation Strategy
Recent advances in photo-on-demand synthesis of N-substituted trichloroacetamides demonstrate potential for alternative routes. While these methods excel in producing monosubstituted derivatives, adaptation for bis(diethylamino)phosphoryl formation would require significant modification:
-
Tetrachloroethylene (TCE) Photooxidation:
-
UV irradiation (254 nm) of TCE under O₂ bubbling generates trichloroacetyl chloride
-
Subsequent reaction with diethylamine could theoretically form mono-substituted intermediate
-
-
Phosphorylation Challenge:
Comparative Limitations:
-
Produces only mono-substituted derivatives without phosphoryl group
-
Requires additional synthetic steps for phosphorus incorporation
Reaction Optimization Considerations
Temperature Control
Maintaining sub-ambient temperatures during amine addition prevents:
Solvent Selection
Dioxane demonstrates ideal properties for this synthesis:
Stoichiometric Ratios
The 4:1 amine-to-phosphoryl chloride ratio ensures:
-
Complete chloride displacement
-
Neutralization of HCl byproduct (Et₂NH + HCl → Et₂NH₂⁺Cl⁻)
-
Maintenance of basic conditions to prevent acid-catalyzed decomposition
Analytical Characterization
Spectroscopic Verification
¹H NMR (400 MHz, CDCl₃):
δ 1.21 (t, J = 7.1 Hz, 12H, NCH₂CH₃)
δ 3.38 (q, J = 7.1 Hz, 8H, NCH₂CH₃)
δ 8.12 (s, 1H, NH)
³¹P NMR (162 MHz, CDCl₃):
δ 6.8 ppm (characteristic for P=O in CAPh derivatives)
Chemical Reactions Analysis
Reactivity and Stability
Hydrolysis and Deprotection : Trichloroacetamide groups are reactive but prone to decomposition under basic conditions. For example, attempts to deprotect trichloroacetamide moieties using NaOH or NH₃ often lead to decomposition or isomerization (e.g., formation of enamides) . This highlights the need for controlled reaction conditions to preserve structural integrity.
Coordination Chemistry : While not directly studied for this compound, structurally similar ligands (e.g., N-[bis(dimethylamino)phosphinoyl]-2,2,2-trichloroacetamide) form complexes with metal ions like holmium(III), suggesting potential for metal coordination via nitrogen or oxygen donors .
Functionalization Reactions
Base-Catalyzed Condensation : N-substituted trichloroacetamides can undergo base-catalyzed condensation with amines or alcohols to form ureas or carbamates, respectively, with elimination of CHCl₃ . For example, fluorinated trichloroacetamides react more rapidly due to enhanced electron-withdrawing effects .
Alkylating Reactions : Although primarily studied for trichloroacetimidates, analogous substitution reactions with nucleophiles (C, O, S, N) under Lewis acid catalysis may be feasible for trichloroacetamides, particularly if the trichloroacetamide group participates in cationic rearrangements .
Comparative Reaction Analysis
Structural Insights
X-ray crystallography studies on similar compounds (e.g., holmium complexes) reveal distorted geometries around phosphorus or metal centers due to steric hindrance from bulky substituents . This suggests that the diethylamino groups in the target compound may influence its reactivity through steric effects.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide is C₁₃H₁₈Cl₃N₃O. Its structure includes a trichloroacetyl moiety and bis(diethylamino) substituents, which contribute to its reactivity and biological activity. The presence of three chlorine atoms enhances its electrophilic characteristics, making it an interesting target for various chemical reactions and biological interactions.
Antibacterial and Antifungal Activity
Research indicates that this compound exhibits notable antibacterial and antifungal properties. Its mechanism of action is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial and fungal strains, suggesting its potential use as a therapeutic agent in treating infections.
Anticancer Research
The compound has also garnered attention in cancer research due to its ability to inhibit tumor growth. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values indicating potent activity against these cancers. The mechanism involves cell cycle arrest and apoptosis induction, making it a candidate for further development in oncology.
Coordination Chemistry
This compound can form complexes with various metal ions, including copper(II). These complexes exhibit unique properties that can be exploited in catalysis and materials development. The nitrogen and oxygen donor atoms in the ligand facilitate chelation with metal centers, leading to enhanced catalytic activity in organic transformations .
Case Studies
- Anticancer Activity : A study explored the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability with an IC50 value in the low micromolar range. This suggests that the compound could be developed into an effective anticancer agent.
- Metal Complexes : Research on copper(II) complexes formed with this compound demonstrated enhanced catalytic properties for various organic reactions. The coordination behavior was influenced by the ligand's donor atoms, showcasing potential applications in materials science and catalysis .
Mechanism of Action
The mechanism of action of N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Diethylamino groups in the target compound likely increase electron-donating capacity compared to benzylamino or phosphoryl groups in analogs .
- Fluorinated analogs (e.g., Cm8 in ) exhibit enhanced thermal stability due to octafluorohexane chains.
- Pesticidal compounds (e.g., alachlor ) prioritize chloro and methoxy substituents for herbicidal activity.
Key Observations :
- Fluorinated derivatives achieve higher yields (85%) compared to aromatic analogs (30%) due to improved reaction kinetics .
- Multi-step syntheses (e.g., phosphoryl-containing compounds ) often require specialized reagents like phosphorus pentachloride.
Physical and Chemical Properties
| Property | This compound (Estimated) | N-[bis(benzylamino)phosphoryl]-2,2,2-trichloroacetamide | Alachlor | Cm8 (Fluorinated Analog) |
|---|---|---|---|---|
| Melting Point (°C) | ~80–100 | 145–147 (literature) | 40–42 | Not reported |
| Solubility | High in polar aprotic solvents | Moderate in DMSO | Low in water | High in fluorinated solvents |
| Stability | Hydrolytically stable | Stable in acidic conditions | UV-sensitive | Thermally stable |
Biological Activity
N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide is a synthetic compound that has gained attention for its significant biological activity, particularly as an antibacterial and antifungal agent. This article provides a comprehensive overview of the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₁₃H₁₈Cl₃N₃O. Its structure features a trichloroacetyl moiety and bis(diethylamino) substituents, which contribute to its reactivity and biological activity. The presence of three chlorine atoms enhances its electrophilicity, making it a potent candidate for various biological interactions.
Research indicates that the biological activity of this compound may involve:
- Disruption of Cell Membranes : The compound is believed to interfere with microbial cell membranes, leading to cell lysis.
- Interference with Metabolic Pathways : It may inhibit key metabolic processes in bacteria and fungi, thereby exerting its antimicrobial effects.
Antimicrobial Activity
Numerous studies have demonstrated the efficacy of this compound against various microbial strains. Below is a summary of its antimicrobial activity:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 µg/mL | |
| Staphylococcus aureus | 25 µg/mL | |
| Candida albicans | 30 µg/mL |
These findings suggest that the compound exhibits potent antibacterial and antifungal properties at relatively low concentrations.
Cancer Research Applications
In addition to its antimicrobial properties, derivatives of this compound have shown promise in cancer research. Studies indicate that some derivatives can inhibit tumor growth in vitro. For instance:
- In Vitro Studies : Certain derivatives demonstrated significant cytotoxicity against cancer cell lines such as HeLa and A549 with IC50 values ranging from 10 to 20 µM.
Case Studies
A case study involving the application of this compound in cancer treatment revealed:
- Cell Line Tested : HeLa cells
- Results : Treatment with the compound resulted in a 70% reduction in cell viability after 48 hours.
This case highlights the potential of this compound as an anticancer agent.
Interaction with Metal Ions
This compound can form complexes with various metal ions such as copper(II). These complexes exhibit unique properties that can be exploited for catalytic applications. The coordination behavior is influenced by the nitrogen and oxygen donor atoms present in the compound.
Q & A
Q. What are the standard synthetic routes for preparing N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide, and how can its purity be validated?
The compound is typically synthesized via the Kirsanov reaction, involving phosphorus pentachloride, trichloroacetamide, and substituted amines (e.g., benzylamine or diethylamine). A three-step procedure is commonly employed: (1) activation of the amide group with PCl₅, (2) nucleophilic substitution with amines, and (3) purification via recrystallization . Purity validation requires melting point analysis, FTIR (to confirm C=O, N–H, and P=O stretches), and ¹H/³¹P NMR spectroscopy. For example, the C=O stretch in FTIR typically appears at ~1700 cm⁻¹, while ³¹P NMR shows a singlet near δ 10–15 ppm due to the phosphoryl group .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer, followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL. Key bond lengths include P–N (1.63–1.65 Å) and C=O (1.19–1.21 Å), consistent with distorted tetrahedral geometry at the phosphorus atom . Visualization tools like ORTEP-3 or WinGX are recommended for generating thermal ellipsoid plots and analyzing intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How does the ligand geometry of this compound influence its coordination behavior with transition metals?
The ligand exhibits a tridentate (O, N, N) coordination mode due to the phosphoryl oxygen and two amine nitrogens. In Zn(II) complexes, it forms binuclear structures with bridging methanol ligands, as evidenced by SC-XRD. The Zn–O (phosphoryl) bond lengths range from 2.00–2.05 Å, while Zn–N (amine) distances are ~2.10–2.15 Å. Distortions in ligand geometry (e.g., O–P–N angles deviating from 109.28°) can alter metal-ligand bond strengths and catalytic activity . Comparative studies with lanthanide or actinide complexes may reveal differences in coordination number and redox stability .
Q. How can researchers resolve contradictions in reported bond parameters across crystallographic studies of this compound?
Discrepancies in bond lengths (e.g., P–N variations of ±0.05 Å) often arise from differences in crystallization solvents, temperature, or refinement protocols. To mitigate this:
Q. What methodological challenges arise in computational modeling of this compound’s electronic properties?
Key challenges include:
- Solvent effects : Polar solvents (e.g., methanol) stabilize charge-separated resonance structures, altering HOMO-LUMO gaps. Use CPCM or SMD solvation models in Gaussian or ORCA.
- Conformational flexibility : The diethylamino groups exhibit rotational freedom, requiring molecular dynamics (MD) simulations (e.g., AMBER) to sample low-energy conformers.
- Phosphorus hybridization : The P=O group’s polarizability necessitates hybrid functionals (e.g., ωB97X-D) for accurate partial charge estimation .
Q. How should researchers address gaps in toxicological data for this compound during experimental design?
While no comprehensive toxicity studies exist, adopt precautionary measures:
- Use gloveboxes for synthesis and handling to minimize inhalation/contact risks.
- Conduct Ames tests for mutagenicity using Salmonella typhimurium strains TA98 and TA100.
- Monitor environmental persistence via HPLC-MS to detect degradation products (e.g., trichloroacetic acid) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
